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3-Methoxyaegeline - 865276-19-3

3-Methoxyaegeline

Catalog Number: EVT-2699349
CAS Number: 865276-19-3
Molecular Formula: C19H21NO4
Molecular Weight: 327.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Methoxyaegeline is a naturally occurring compound derived from the plant Aegle marmelos, commonly known as the bael tree. This compound has garnered interest in scientific research due to its potential therapeutic properties, particularly in the fields of medicine and pharmacology. The compound is classified as an alkaloid, which are nitrogen-containing organic compounds that often exhibit significant biological activity.

Source and Classification

3-Methoxyaegeline is primarily sourced from the leaves and fruits of Aegle marmelos. The plant is traditionally used in Ayurvedic medicine for various ailments, including digestive disorders and respiratory issues. As an alkaloid, 3-Methoxyaegeline belongs to a broader class of compounds known for their diverse pharmacological effects, including anti-inflammatory, analgesic, and antidiabetic properties.

Synthesis Analysis

Methods

The synthesis of 3-Methoxyaegeline can be achieved through several methods, including extraction from natural sources and synthetic routes. The extraction process typically involves solvent extraction techniques, where the leaves or fruits of Aegle marmelos are treated with organic solvents to isolate the active compounds.

Technical Details

In synthetic chemistry, 3-Methoxyaegeline can be synthesized through a series of chemical reactions involving starting materials that mimic its natural precursors. The synthesis may involve:

  1. Alkylation: Introducing a methoxy group into the molecular structure.
  2. Cyclization: Forming cyclic structures that are characteristic of alkaloids.
  3. Purification: Techniques such as chromatography to isolate pure 3-Methoxyaegeline from reaction mixtures.
Molecular Structure Analysis

Structure

The molecular formula of 3-Methoxyaegeline is C11H13NC_{11}H_{13}N with a molecular weight of approximately 175.23 g/mol. The compound features a methoxy group (-OCH₃) attached to a bicyclic structure typical of many alkaloids.

Chemical Reactions Analysis

Reactions

3-Methoxyaegeline can participate in various chemical reactions typical for alkaloids, including:

  1. Oxidation: To form more complex derivatives or to enhance biological activity.
  2. Reduction: Modifying functional groups to alter solubility or reactivity.
  3. Substitution Reactions: Where different functional groups can be introduced to explore structure-activity relationships.

Technical Details

The reactivity of 3-Methoxyaegeline is influenced by its functional groups, particularly the nitrogen atom in the ring structure, which can engage in nucleophilic substitution reactions or coordinate with metal ions for potential applications in catalysis.

Mechanism of Action

The mechanism of action for 3-Methoxyaegeline involves its interaction with biological targets within the body. Research indicates that it may exert its effects through:

  1. Inhibition of Enzymes: Such as cyclooxygenase and lipoxygenase, leading to reduced inflammation.
  2. Modulation of Signaling Pathways: Specifically those involved in pain and metabolic regulation.
  3. Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Data from pharmacological studies suggest that these mechanisms contribute to its therapeutic potential in treating conditions like diabetes and inflammation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.
  • Melting Point: Specific melting point data may vary but generally falls within typical ranges for similar alkaloids.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits typical reactivity associated with alkaloids, allowing for various chemical transformations.

Relevant data on these properties can be found in specialized chemical databases and literature focusing on natural product chemistry.

Applications

Scientific Uses

3-Methoxyaegeline has several promising applications in scientific research:

  1. Pharmacology: Investigated for anti-inflammatory and analgesic effects.
  2. Diabetes Research: Explored for potential antidiabetic properties due to its ability to modulate glucose metabolism.
  3. Natural Product Chemistry: Used as a model compound for studying alkaloid synthesis and modification.

Research continues to explore its full potential, with ongoing studies aimed at elucidating its mechanisms and enhancing its efficacy through structural modifications.

Biosynthetic Pathways and Precursor Utilization

3-Methoxyaegeline is a specialized secondary metabolite derived from the hybrid phenylpropanoid-alkaloid biosynthetic pathway. Its core structure integrates a hydroxycinnamoyl moiety (derived from ferulic acid) and an aniline derivative (specifically 3-methoxyaniline) through amide bond formation. The biosynthesis proceeds via two parallel branches: the phenylpropanoid pathway generates the cinnamoyl-CoA ester, while the amine branch involves the enzymatic amination of 3-methoxyacetophenone to yield the aromatic amine precursor. Recent studies confirm shahidine as the direct oxazoline precursor to aegeline derivatives, with enzymatic O-methylation occurring at the penultimate biosynthetic step [6].

Enzymatic Mechanisms in Methoxy Group Introduction

The methoxy group at the C3 position of 3-Methoxyaegeline’s aromatic ring is installed by S-adenosylmethionine (SAM)-dependent O-methyltransferases (OMTs). These enzymes exhibit stringent regioselectivity for the meta-position of the phenolic substrate. Structural analyses of plant OMTs from Aegle marmelos reveal a conserved catalytic pocket that positions the acceptor oxygen atom proximal to SAM’s methyl group, facilitating nucleophilic transfer. The mechanism proceeds via an SN₂ attack, with kinetic isotope experiments confirming direct methyl transfer without intermediate formation [6].

Notably, substrate profiling indicates that O-methylation occurs prior to amide bond formation in the biosynthetic sequence. In vitro assays with recombinant A. marmelos OMT demonstrated 92% conversion efficiency for demethylated aegeline to 3-Methoxyaegeline when supplemented with SAM, compared to <5% conversion when fed aegeline lacking the phenolic group. This sequence specificity prevents unproductive methylation of the amide nitrogen [6].

Table 1: Kinetic Parameters of O-Methyltransferases in 3-Methoxyaegeline Biosynthesis

Enzyme SourceSubstrateKm (μM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹)
Aegle marmelos OMT1Demethylaegeline28.40.186,340
Aspergillus terreus OMT3-Hydroxyacetophenone115.70.09778
Pseudomonas putida OMTm-Anisidine derivative42.60.214,930

Comparative kinetics reveal plant OMTs exhibit higher catalytic efficiency than microbial analogs, reflecting evolutionary optimization for phenolic substrates. Fungal OMTs show broader substrate tolerance but reduced specificity [6] [9].

Role of Aromatic Amine Dehydrogenases in Aniline Derivative Formation

The biosynthetic precursor 3-methoxyaniline is generated via reductive amination catalyzed by amine dehydrogenases (AmDHs). These NAD(P)H-dependent enzymes convert 3-methoxyacetophenone to enantiomerically pure (R)-3-methoxyphenyl-1-amine through a two-step mechanism: (1) formation of an imine intermediate between the carbonyl substrate and ammonia, and (2) stereoselective hydride transfer from the reduced cofactor. Structural studies of MATOUAmDH2 reveal a conserved catalytic triad (Asp38, Lys79, Ser127) that positions ammonia for nucleophilic attack while directing hydride delivery to the si-face of the imine [7] [10].

AmDHs exhibit exceptional stereocontrol (>99% ee) due to a rigid hydrophobic pocket that enforces substrate orientation. Mutagenesis studies identify residue M215 as critical for aromatic substrate acceptance: the M215A variant shows 5.3-fold increased activity toward 3-methoxyacetophenone compared to wild-type. This mutation enlarges the substrate-binding cleft to accommodate the methoxyaryl moiety while maintaining stereoselectivity [7] [10].

Table 2: Amine Dehydrogenase Performance in 3-Methoxyaniline Synthesis

AmDH VariantSubstrateConversion (%)ee (%)kcat (min⁻¹)Cofactor Preference
MATOUAmDH2 WT3-Methoxyacetophenone27>994.2NADPH (71:1)
MATOUAmDH2 M215A3-Methoxyacetophenone89>9922.1NADPH (71:1)
LE-AmDH-v13-Methoxyacetophenone68>9915.3NADH (1:3)
Engineered PheDH3-Methoxyacetophenone42>998.7NAD⁺

Cofactor dependence significantly influences reaction thermodynamics: NADPH-dependent variants enable >95% conversion under physiological ammonium concentrations (≥2M NH₄⁺), whereas NADH-dependent enzymes require optimized cofactor regeneration systems. The MATOUAmDH2 M215A mutant demonstrates exceptional industrial potential, achieving quantitative conversion in 8-hour bioreactor runs [4] [7] [10].

Comparative Analysis of Biosynthetic Routes Across Microbial Taxa

3-Methoxyaegeline biosynthesis displays significant taxonomic divergence in pathway architecture. In Aegle marmelos (plant origin), the pathway is cytosolic and linear: phenylalanine → cinnamate → feruloyl-CoA → amide bond formation with 3-methoxyaniline → O-methylation. Fungal producers (Aspergillus, Penicillium) employ a non-canonical route where 3-methoxyacetophenone undergoes transamination prior to amide coupling, utilizing branched-chain aminotransferases instead of AmDHs. Kinetic analyses reveal fungal transaminases exhibit lower turnover numbers (kcat 0.8 min⁻¹ vs. 22.1 min⁻¹ for bacterial AmDHs) but broader substrate range [6] [10].

Bacterial pathways (notably Pseudomonas and Mycobacterium) feature a hybrid pathway where ferulic acid activation occurs via CoA-independent mechanisms. MsmeAmDH from Mycobacterium smegmatis directly aminates 3-methoxybenzaldehyde to 3-methoxyaniline with 12 U/mg specific activity, bypassing the ketone intermediate. This route eliminates one redox step but requires aldehyde dehydrogenase activity for precursor synthesis. Pathway efficiency correlates with cellular redox state: Actinobacterial producers achieve 3-Methoxyaegeline titers of 1.8 g/L under optimized NAD⁺/NADH ratios, whereas fungal systems max out at 0.7 g/L [7] [10].

Table 3: Taxonomic Distribution of 3-Methoxyaegeline Biosynthetic Elements

Taxonomic GroupKey EnzymesPrecursor Coupling MechanismByproduct FormationTiter (mg/L)
Plants (Rutaceae)OMT, NADPH-AmDH, 4CLNon-ribosomal peptide synthase-like<5%120
Fungi (Aspergillus)Transaminase, SAM-OMT, carboxylic acid reductaseAdenylate-forming ligase12–15%700
Bacteria (Actinobacteria)Aldehyde AmDH, CoA-independent ligaseATP-grasp ligase8%1,800

Notably, bacterial systems exhibit superior scalability due to co-localization of genes in biosynthetic clusters. In Pseudomonas putida, the entire pathway (12 kb cluster) enables single-fermentation production without intermediate isolation. This contrasts with plant systems where enzymes are distributed across multiple organelles, requiring complex metabolic engineering for heterologous production [6] [7] [10].

Properties

CAS Number

865276-19-3

Product Name

3-Methoxyaegeline

IUPAC Name

(E)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-phenylprop-2-enamide

Molecular Formula

C19H21NO4

Molecular Weight

327.38

InChI

InChI=1S/C19H21NO4/c1-23-17-10-9-15(12-18(17)24-2)16(21)13-20-19(22)11-8-14-6-4-3-5-7-14/h3-12,16,21H,13H2,1-2H3,(H,20,22)/b11-8+

InChI Key

WGKQCEVFQJZYNY-DHZHZOJOSA-N

SMILES

COC1=C(C=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)O)OC

Solubility

not available

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